N-(2-methoxy-5-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
Description
The compound "N-(2-methoxy-5-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide" is a structurally complex molecule featuring a 1H-imidazole-4-carboxamide core. Key structural elements include:
- Imidazole ring: A five-membered heterocycle with two nitrogen atoms, which often serves as a pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions.
- Substituents:
- A 2-methoxy-5-methylphenyl group attached to the carboxamide nitrogen.
- A {4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl group at the 1-position of the imidazole, introducing a branched acetamido linkage and additional aromaticity.
Structural elucidation of such molecules typically relies on techniques like X-ray crystallography (using programs like SHELX ) and computational docking (e.g., AutoDock ).
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4/c1-19-4-13-26(36-3)24(14-19)31-28(34)25-17-32(18-29-25)16-21-5-9-22(10-6-21)30-27(33)15-20-7-11-23(35-2)12-8-20/h4-14,17-18H,15-16H2,1-3H3,(H,30,33)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRVWMXLSGQBLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the methoxy and methylphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the acetamido group: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.
Final coupling reaction: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the imidazole ring can produce dihydroimidazole derivatives.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions or cellular pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Benzimidazole Derivatives
Compound : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
- Core : Benzimidazole (fused benzene-imidazole ring) instead of imidazole.
- Substituents :
- 3,4-Dimethoxyphenyl at position 2.
- Propyl group at position 1.
- The propyl group may increase lipophilicity compared to the target compound’s benzyl-linked acetamido group.
- Synthesis : One-pot reductive cyclization using sodium dithionite, contrasting with the target compound’s likely multi-step synthesis.
Indazole Derivatives
Compound: 3-(4-Amino-2-methylphenyl)-N-(4-methoxyphenyl)-1-methyl-1H-indazole-5-carboxamide
- Core : Indazole (fused benzene-pyrazole) instead of imidazole.
- Substituents: 4-Amino-2-methylphenyl at position 3. Methyl group at position 1.
- Implications: The indazole core introduces a pyrazole-like nitrogen arrangement, altering hydrogen-bonding capacity. The amino group may enhance solubility or serve as a site for derivatization.
Fluorophenyl and Sulfinyl Derivatives
Compound : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
- Core : Imidazole with a pyridylacetamide side chain.
- Substituents :
- 4-Fluorophenyl at position 4.
- (R)-Methylsulfinyl group at position 2.
- Implications :
- Fluorine enhances metabolic stability and electronegativity.
- The sulfinyl group introduces chirality, which could influence enantioselective binding to targets like kinases.
Substituent Effects on Physicochemical Properties
Methoxy vs. Methoxyethoxy Groups
Compound: 1-(4-(2-Methoxyethoxy)benzyl)-4-(1-(4-methoxybenzyl)-5-amino-1H-imidazol-4-yl)-5-imino-1H-imidazol-2(5H)-one
- Substituents :
- 2-Methoxyethoxy group on the benzyl side chain.
Acetamido vs. Benzylideneamino Linkages
Compound: 2-[N-(4-{4-[(2-Hydroxy-5-methoxy-benzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol
- Substituents: Benzylideneamino group instead of acetamido.
- Implications :
- The Schiff base (imine) linkage may confer pH-dependent stability or metal-chelating properties.
Biological Activity
N-(2-methoxy-5-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features an imidazole ring substituted with various aromatic groups, which may contribute to its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have explored the anticancer potential of imidazole derivatives, including our compound of interest. The following table summarizes key findings from various research studies regarding its cytotoxic effects and mechanisms of action against different cancer cell lines.
The biological activity of this compound appears to involve several mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.
- Inhibition of DNA Synthesis : It inhibits DNA synthesis in cancer cells, leading to cell cycle arrest and subsequent cell death.
- CDK Inhibition : The compound has demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Study on HT-29 Cells : A study demonstrated that treatment with the compound resulted in significant cytotoxicity against HT-29 colon cancer cells, with an IC50 value indicating potent activity. The treatment led to marked DNA fragmentation, a hallmark of apoptosis .
- MCF-7 Cell Line Evaluation : In MCF-7 breast cancer cells, the compound exhibited moderate cytotoxicity and was effective in activating apoptotic pathways, suggesting its potential as a therapeutic agent for breast cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
